

# Independent Validation of S2101 (BiCaZO) Published Findings: A Comparative Guide

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## Compound of Interest

Compound Name: S2101

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## Executive Summary

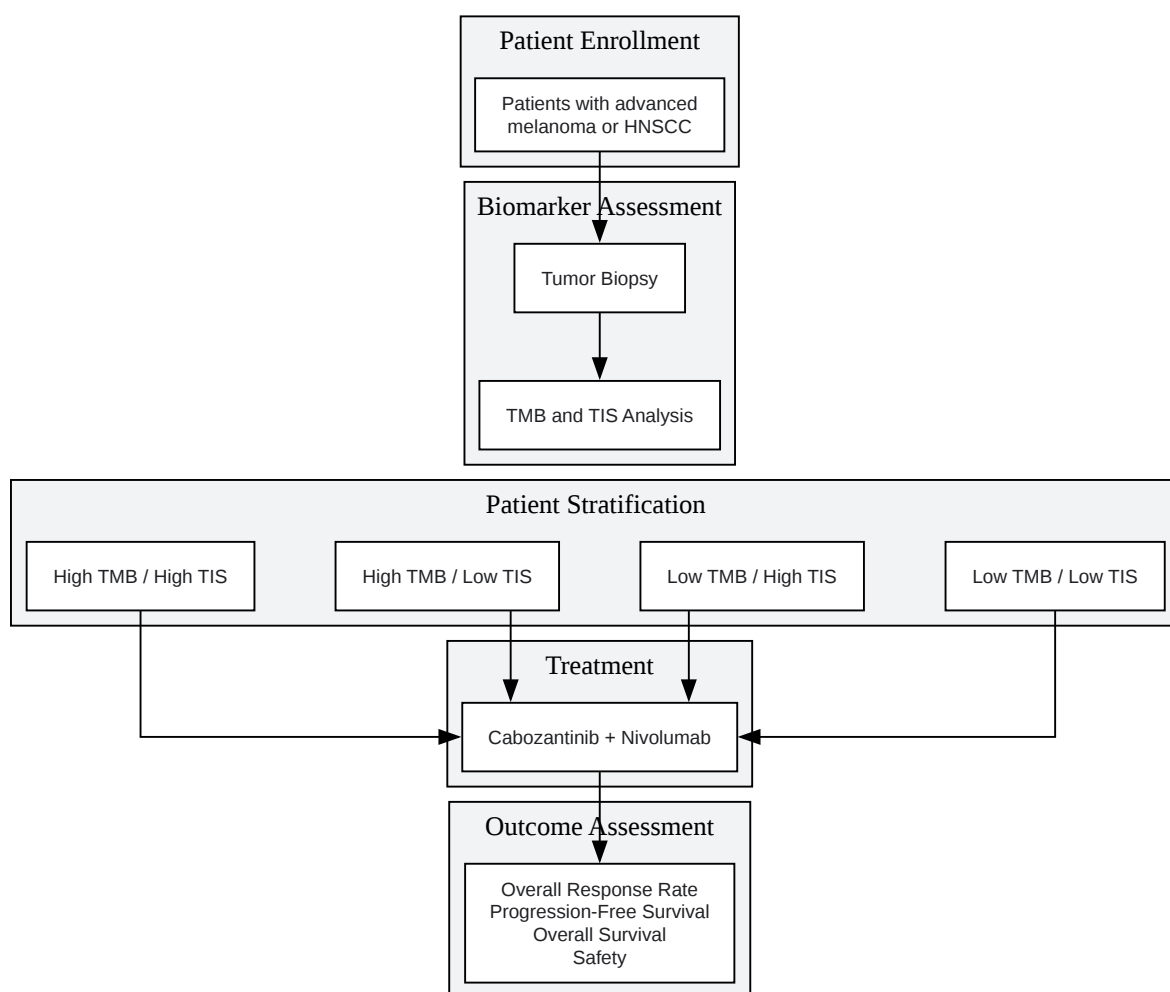
The **S2101** (BiCaZO) clinical trial, a Phase II study evaluating the combination of cabozantinib and nivolumab in advanced solid tumors, is currently ongoing, with Stage II accrual anticipated to reopen in May 2025. As such, there are no published findings from this study available for independent validation. This guide provides a comprehensive comparison of the treatment components of the **S2101** trial—cabozantinib and nivolumab—based on existing published data for their use in melanoma and head and neck squamous cell carcinoma (HNSCC), the primary cohorts in the trial. We present a detailed analysis of their mechanisms of action, clinical efficacy as monotherapies and in combination, and the role of the biomarkers being investigated in the trial: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS). This guide is intended for researchers, scientists, and drug development professionals to objectively assess the scientific rationale and potential of the BiCaZO trial's therapeutic strategy.

## Overview of the S2101 (BiCaZO) Clinical Trial

The **S2101**, or BiCaZO, trial is a Phase II study designed to assess the efficacy and safety of combining cabozantinib and nivolumab in patients with advanced solid tumors, specifically focusing on immunotherapy-refractory melanoma and HNSCC.<sup>[1]</sup> A key objective of the trial is to investigate the feasibility of using molecular characterization, based on Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Signature (TIS), to stratify patients and predict treatment response.<sup>[1][2]</sup>

## Experimental Workflow of the S2101 (BiCaZO) Trial

The trial employs a biomarker-stratified design to evaluate the treatment's effectiveness in patient subgroups. The following diagram illustrates the general workflow of the **S2101** trial.



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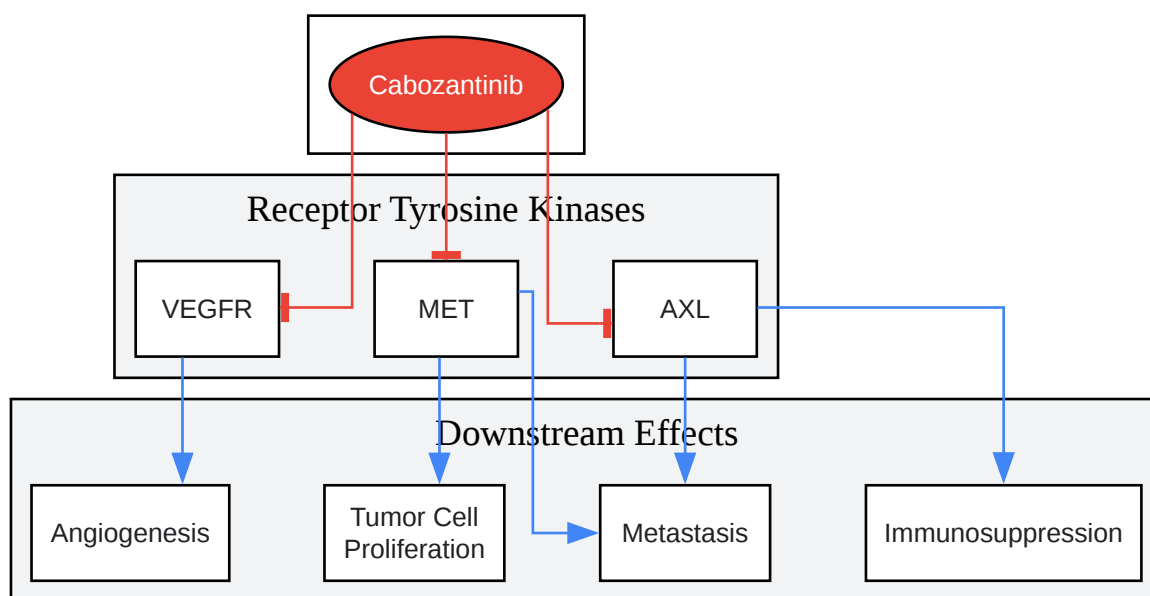
## S2101 (BiCaZO) Clinical Trial Workflow

## Mechanisms of Action

The combination of cabozantinib and nivolumab is based on their distinct and potentially synergistic mechanisms of action. Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI), while nivolumab is an immune checkpoint inhibitor.

## Cabozantinib Signaling Pathway

Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, which are implicated in tumor cell proliferation, angiogenesis, and immune regulation.[3][4] By blocking these pathways, cabozantinib can decrease tumor growth and metastasis.

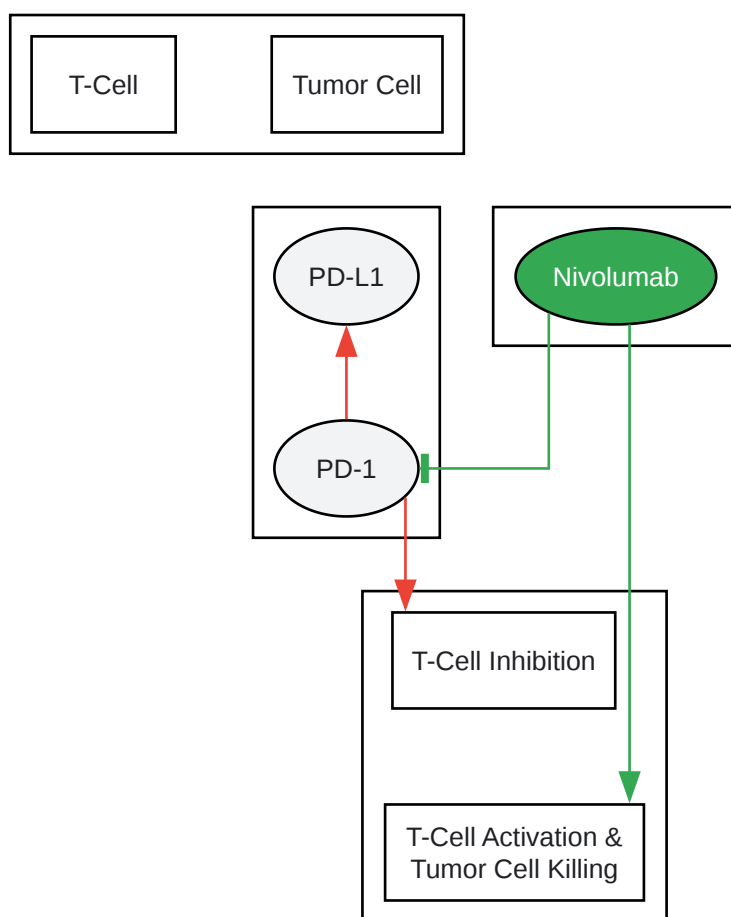


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### Cabozantinib's Inhibition of Key Signaling Pathways

## Nivolumab Signaling Pathway

Nivolumab is a monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2.[5][6] This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.



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### Nivolumab's Blockade of the PD-1/PD-L1 Pathway

## Clinical Efficacy Data

The following tables summarize the clinical efficacy of cabozantinib and nivolumab as monotherapies and in combination for melanoma and HNSCC, based on published clinical trial data.

## Melanoma

Treatment Regimen	Trial	Phase	N	Overall Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)
Combination Therapy						
Nivolumab + Ipilimumab + Cabozantinib	NCT04091750	II	14	46%	12-month rate: 30%	12-month rate: 67% <a href="#">[7]</a>
Monotherapy						
Nivolumab	CheckMate 067	III	316	4-year rate: 44%	4-year rate: 30%	4-year rate: 53% <a href="#">[8]</a>
Cabozantinib	NCT01865790	II	77	5%	3.8 months	9.4 months <a href="#">[9]</a>

## Head and Neck Squamous Cell Carcinoma (HNSCC)

Treatment Regimen	Trial	Phase	N	Overall Response Rate (ORR)	Progression-Free Survival (PFS)	Overall Survival (OS)
Combination Therapy						
Pembrolizumab + Cabozantinib	NCT03468218	II	33	52%	14.6 months	22.3 months[10]
Monotherapy						
Nivolumab	CheckMate 141	III	240	13.3%	2.0 months	7.5 months[7][11]
Cabozantinib	-	-	-	-	-	-

Note: Data for cabozantinib monotherapy in HNSCC from a large, randomized trial is not readily available in the search results. The combination trial with pembrolizumab (another anti-PD-1 antibody) provides an indication of cabozantinib's potential activity in this disease.

## Experimental Protocols of Key Clinical Trials

### CheckMate 067 (Nivolumab in Melanoma)

- Study Design: A phase 3, randomized, double-blind study.[6][12]
- Patient Population: Patients with previously untreated, unresectable stage III or IV melanoma.[6][12]
- Treatment Regimens:
  - Nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for four doses, followed by nivolumab (3 mg/kg) every 2 weeks.[8]

- Nivolumab (3 mg/kg) every 2 weeks plus placebo.[8]
- Ipilimumab (3 mg/kg) every 3 weeks for four doses plus placebo.[8]
- Primary Endpoints: Progression-free survival and overall survival.[13]

## CheckMate 141 (Nivolumab in HNSCC)

- Study Design: A phase 3, randomized, open-label study.[11][14]
- Patient Population: Patients with recurrent or metastatic HNSCC who had progressed within 6 months of platinum-based chemotherapy.[11]
- Treatment Regimens:
  - Nivolumab (3 mg/kg) every 2 weeks.[14]
  - Investigator's choice of standard, single-agent therapy (methotrexate, docetaxel, or cetuximab).[14]
- Primary Endpoint: Overall survival.[14]

## Role of Biomarkers

The **S2101** trial is designed to evaluate the predictive utility of TMB and TIS.

- Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a tumor's genome. A higher TMB is thought to lead to the production of more neoantigens, which can be recognized by the immune system, potentially making the tumor more susceptible to immunotherapy.[15] Studies in melanoma and HNSCC have suggested that a high TMB may be associated with improved outcomes with immune checkpoint inhibitors.[16][17]
- Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the presence of an inflamed tumor microenvironment, characterized by the presence of T-cells and other immune cells. A "hot" or inflamed tumor is more likely to respond to immunotherapy. The TIS includes genes associated with cytotoxic T-cell activity and

interferon-gamma signaling.[18] The combination of TMB and TIS may provide a more comprehensive picture of a tumor's immunogenicity and its potential to respond to treatment.

## Conclusion

While direct independent validation of the **S2101** (BiCaZO) trial's findings is not yet possible, this comparative guide provides a robust framework for understanding its scientific basis. The combination of cabozantinib and nivolumab targets distinct but complementary pathways involved in tumor growth, angiogenesis, and immune evasion. Existing clinical data for each agent, and for similar combinations, demonstrate their potential in melanoma and HNSCC. The biomarker-driven approach of the **S2101** trial holds the promise of identifying patient populations most likely to benefit from this combination therapy, a critical step towards personalized cancer treatment. The results of the **S2101** trial are eagerly awaited to confirm the efficacy and safety of this novel therapeutic strategy.

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